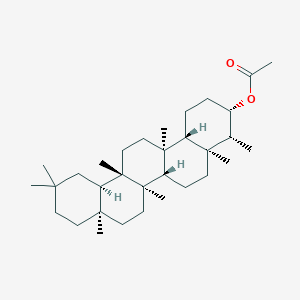

Epifriedelanol acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate is a complex organic compound with a unique structure It is characterized by its multiple stereocenters and a highly substituted picene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves multiple steps, including the formation of the picene core and subsequent functionalization. The reaction conditions typically require precise control of temperature, pH, and the use of specific catalysts to ensure the correct stereochemistry is achieved .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize yield and purity. The use of advanced purification methods, such as chromatography, is essential to isolate the desired product from reaction mixtures .

Analyse Chemischer Reaktionen

Types of Reactions

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to reduce specific functional groups within the molecule.

Substitution: Commonly involves the replacement of one functional group with another.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often require specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Epifriedelanol acetate has demonstrated significant antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against Staphylococcus aureus , which exhibited high susceptibility to the compound. In contrast, other bacteria such as Escherichia coli and Klebsiella pneumoniae showed lower susceptibility levels .

Case Study: Antibacterial Activity

- Study Focus : Evaluation of epifriedelanol's antibacterial properties.

- Methodology : Time-kill assays were conducted to determine the bacteriostatic effects of epifriedelanol against selected strains.

- Findings : Epifriedelanol exhibited similar potency to crude extracts from plant sources, confirming its potential as a natural antibacterial agent .

Anti-Inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties, making it a candidate for therapeutic applications in inflammatory diseases. A study involving hemp roots showed that elicitation techniques could enhance the production of epifriedelanol alongside other triterpenoids, leading to increased anti-inflammatory effects .

Data Table: Anti-Inflammatory Efficacy

| Compound | Source | Elicitation Method | Inflammation Reduction (%) |

|---|---|---|---|

| Epifriedelanol | Hemp roots | Salicylic acid (75 μM) | 40% |

| Friedelin | Hemp roots | Salicylic acid (75 μM) | 35% |

Anticancer Potential

This compound has been studied for its anticancer properties. Research indicates that it can inhibit cell proliferation in various cancer cell lines, including ovarian and breast cancer cells . The mechanism involves the induction of apoptosis and inhibition of cellular senescence.

Case Study: Antitumor Activity

- Study Focus : Investigation of epifriedelanol's effects on cancer cells.

- Methodology : Cell viability assays were performed on different cancer cell lines.

- Findings : Significant reductions in cell viability were observed, suggesting potential as an anticancer agent .

Molecular Docking Studies

Molecular docking studies have shown that epifriedelanol exhibits strong binding affinity to cannabinoid receptors (CB1), which could explain some of its pharmacological effects. The interactions with these receptors suggest potential applications in pain management and neuroprotection .

Binding Affinity Data

| Compound | Target Receptor | Binding Energy (kcal/mol) |

|---|---|---|

| Epifriedelanol | CB1 | -9.5 |

| Friedelin | CB1 | -8.7 |

Phytochemical Investigations

Phytochemical studies have isolated epifriedelanol from various plant sources, including Inula confertiflora and Vitis trifolia. These investigations not only confirm its presence but also elucidate its structural characteristics using techniques like HPLC-DAD-MS .

Wirkmechanismus

The mechanism of action of [(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (4R,4aS,6aR,6bR,8aR,12aS,12bS,14aS,14bS)-4,4a,6b,8a,11,11,12b,14a-Octamethylicosahydro-3(2H)-picenone

- (3S,4S,4aS,6aR,6bS,8R,8aR,9R,10R,12aS,14aR,14bS)-8-Hydroxy-8a-(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-9,10-bis{[(2Z)-2-methyl-2-butenoyl]oxy}-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-icosahydro-3-picenyl α-L-arabinofuranosyl-(1->3)-[β-D-galactopyranosyl-(1->2)]-β-D-glucopyranosiduronic acid

Biologische Aktivität

Epifriedelanol acetate, a triterpenoid compound, has garnered attention for its diverse biological activities, including antibacterial, antioxidant, and potential anticancer properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

- Chemical Name : this compound

- CAS Number : 2259-07-6

- Molecular Formula : C30H50O2

1. Antibacterial Activity

This compound exhibits significant antibacterial properties. Research indicates that it shows comparable potency to crude extracts against various bacterial strains:

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Strong |

| Streptococcus spp. | Strong |

| Enterococcus spp. | Strong |

| Escherichia coli | Moderate |

| Klebsiella pneumoniae | Weak |

| Pseudomonas aeruginosa | Weak |

| Salmonella spp. | Weak |

| Shigella sonnei | Weak |

Studies have demonstrated that this compound possesses bacteriostatic activity against Staphylococcus aureus, with low hemolytic activity compared to hydrogen peroxide, indicating a favorable safety profile for potential therapeutic applications .

2. Antioxidant Activity

This compound and its parent compound, friedelin, have shown promising antioxidant activity. They are effective in scavenging free radicals and reducing oxidative stress in various biological systems. The IC50 values for their antioxidant effects range from 3.54 to 11.45 µg/mL against human cervical (HeLa) and T4 lymphoblastoid (CEM-SS) cancer cells .

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. It has been found to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo models:

- Cell Lines Tested : HeLa (cervical cancer), CEM-SS (T4 lymphoblastoid).

- IC50 Values : Ranging from 3.54 to 11.45 µg/mL, indicating effective cytotoxicity against these cancer cells.

A study highlighted that epifriedelanol can reduce cellular senescence in human primary cells, suggesting its potential use in developing dietary supplements or cosmetics aimed at modulating tissue aging or aging-associated diseases .

Case Study 1: Antitumor Activity from Vitis trifolia

In a study involving extracts from Vitis trifolia, epifriedelanol was isolated and demonstrated significant antitumor activity in potato disc assays. The results indicated that the compound could effectively inhibit tumor growth, supporting its potential as an anticancer agent .

Case Study 2: Elicitation Techniques for Enhanced Production

Research on elicitation techniques showed that hairy root cultures of cannabis treated with salicylic acid produced higher levels of epifriedelanol (0.685 mg/g DW), suggesting that biotechnological approaches can enhance the yield of this valuable compound for therapeutic applications .

Eigenschaften

IUPAC Name |

[(3S,4R,4aS,6aS,6aS,6bR,8aR,12aR,14aS,14bS)-4,4a,6a,6b,8a,11,11,14a-octamethyl-1,2,3,4,5,6,6a,7,8,9,10,12,12a,13,14,14b-hexadecahydropicen-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H54O2/c1-21-23(34-22(2)33)10-11-24-29(21,6)13-12-25-30(24,7)17-19-32(9)26-20-27(3,4)14-15-28(26,5)16-18-31(25,32)8/h21,23-26H,10-20H2,1-9H3/t21-,23-,24+,25-,26+,28+,29+,30-,31+,32-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXKDUDYUASKXAY-CSVRJXMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCC2C1(CCC3C2(CCC4(C3(CCC5(C4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC[C@@H]2[C@@]1(CC[C@H]3[C@]2(CC[C@@]4([C@@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H54O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.